N-(cyclopropylmethyl)oxan-4-amine

Description

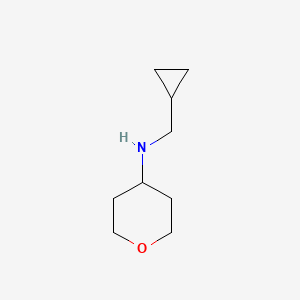

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclopropylmethyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-8(1)7-10-9-3-5-11-6-4-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPWDDPARFLJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopropylmethyl Oxan 4 Amine and Its Structural Analogs

Strategic Approaches to the Oxane Ring System Formation Relevant to N-(cyclopropylmethyl)oxan-4-amine Synthesis

The tetrahydropyran (B127337) (THP) or oxane ring is a prevalent scaffold in many biologically active molecules and natural products, leading to the development of numerous synthetic strategies for its construction. rsc.orgnih.gov These methods often focus on achieving high levels of stereocontrol, which is crucial for medicinal chemistry applications.

Cycloaddition reactions, where two or more molecules combine to form a new ring, are a powerful tool for constructing heterocyclic systems. organic-chemistry.orglibretexts.org The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is particularly relevant for the synthesis of dihydropyran rings, which can be subsequently reduced to the desired saturated oxane system. In this approach, a heterodienophile (like an aldehyde or ketone) reacts with a diene. The resulting cycloadduct contains the core six-membered ring with functionality that can be further manipulated.

Another approach is the [2+2+2] cycloaddition, which can bring together three components to form a six-membered ring, although this is less commonly used for simple oxanes compared to other methods. researchgate.net Dipolar cycloadditions are also employed to create five-membered heterocycles, which can sometimes be rearranged or transformed into six-membered rings, though this is a more circuitous route. libretexts.org

Intramolecular cyclization is one of the most common and effective strategies for forming tetrahydropyran rings. acs.org These reactions involve a linear precursor molecule containing a hydroxyl group and a reactive site (such as a leaving group or an activated double bond) that can react to close the ring.

Several key strategies exist:

Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone. nih.gov The process generates an oxocarbenium ion which is trapped by the alkene, forming the tetrahydropyran ring. This method is highly effective for creating substituted THPs with defined stereochemistry. nih.gov

Intramolecular oxa-Michael Addition: In this approach, a hydroxyl group adds to an α,β-unsaturated carbonyl or related electron-deficient alkene within the same molecule. whiterose.ac.ukwhiterose.ac.uk This reaction is often catalyzed by an acid or a base and is a reliable method for constructing the oxane ring. Recent advancements have focused on developing highly enantioselective versions of this reaction using chiral catalysts. whiterose.ac.ukbohrium.com

Intramolecular Sakurai Cyclization: This method involves the cyclization of a molecule containing both a hydroxyl group (often as part of a homoallylic alcohol) and an allylsilane. nih.govnih.gov The reaction is typically promoted by a Lewis acid, which activates an aldehyde that has condensed with the alcohol, leading to the formation of the ring.

Reductive Etherification: This involves the cyclization of a δ-hydroxy ketone or δ-lactol. The reduction of the cyclic hemiketal or hemiacetal formed from a hydroxy aldehyde or ketone is a direct route to substituted tetrahydropyrans. rsc.org

| Cyclization Strategy | Key Precursor | Catalyst/Reagent Example | Typical Product |

| Prins Cyclization | Homoallylic alcohol + Aldehyde | Trifluoroacetic acid (TFA), Amberlyst® 15 | 4-Substituted tetrahydropyranol |

| Oxa-Michael Addition | Hydroxy-α,β-unsaturated ester/ketone | Chiral Phosphoric Acid (CPA), CSA | Substituted tetrahydropyran |

| Sakurai Cyclization | Homoallylic alcohol + Allylsilane | Et₂AlCl, BF₃·OEt₂ | Exo-methylene tetrahydropyran |

| Reductive Etherification | δ-Hydroxy ketone / δ-Lactol | Triethylsilane (Et₃SiH), BF₃·OEt₂ | Substituted tetrahydropyran |

Ring-closing metathesis (RCM) has emerged as a premier method for the synthesis of a wide array of unsaturated rings, including oxygen heterocycles. wikipedia.org The reaction utilizes metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum, to form a new double bond within a molecule by joining two terminal alkene functionalities. wikipedia.orgbeilstein-journals.org

For the synthesis of an oxane precursor, a diene containing an ether linkage at the appropriate position is subjected to RCM. This forms a dihydro-2H-pyran, which can then be easily hydrogenated to yield the saturated tetrahydropyran ring. The functional group tolerance of modern metathesis catalysts allows for the presence of various other groups in the molecule, making it a versatile strategy in complex molecule synthesis. wikipedia.orgthieme-connect.de The efficiency of the reaction can be high, with the primary byproduct being volatile ethylene (B1197577) gas. wikipedia.org

Introduction of the Amine Functionality at Position 4 of the Oxane Ring

Once the oxane ring is formed, the next critical step is the installation of the cyclopropylmethylamine group at the C-4 position. This is typically achieved through standard amine synthesis reactions, starting from a ketone or a derivative with a suitable leaving group at the target position.

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. The reaction proceeds in two stages: the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, followed by the reduction of this intermediate to the corresponding amine.

In the context of synthesizing N-(cyclopropylmethyl)oxan-4-amine, commercially available tetrahydro-4H-pyran-4-one (also known as 4-oxotetrahydropyran) serves as the ideal starting material. This ketone reacts with cyclopropylmethylamine under mildly acidic conditions to form a transient iminium ion. This intermediate is not isolated but is reduced in situ to the final secondary amine product. A variety of reducing agents can be employed for this transformation.

| Reducing Agent | Abbreviation | Typical Reaction Conditions | Notes |

| Sodium triacetoxyborohydride (B8407120) | STAB | Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF), Acetic Acid (AcOH) | Mild and selective; tolerates a wide range of functional groups. |

| Sodium cyanoborohydride | NaBH₃CN | Methanol (MeOH), pH 6-7 | Effective but toxic cyanide byproduct. |

| Sodium borohydride (B1222165) | NaBH₄ | Methanol (MeOH) or Ethanol (EtOH) | Less selective; can reduce the starting ketone if conditions are not controlled. |

| Hydrogenation | H₂/Catalyst | Palladium on Carbon (Pd/C), Platinum (IV) oxide (PtO₂) | "Green" method, but may require pressure and can be less chemoselective. |

This one-pot procedure is often high-yielding and is a very direct route to the target compound and its N-substituted analogs. organic-chemistry.org

An alternative strategy for introducing the amine group involves nucleophilic substitution on a pyran or pyranone ring that has a suitable leaving group at the 4-position. For instance, a 4-halotetrahydropyran or a tetrahydropyran-4-yl sulfonate (e.g., tosylate or mesylate) can react with cyclopropylmethylamine in an SN2 reaction. The amine acts as the nucleophile, displacing the leaving group to form the desired C-N bond.

In other approaches, a 4-pyrone derivative can be functionalized. For example, studies have shown that enamino-substituted 4-pyrones can react with various nucleophiles, including amines, to substitute a dimethylamino group, demonstrating the feasibility of functionalizing the pyrone ring system directly. mdpi.comresearchgate.net While this might require subsequent reduction of the pyrone ring to an oxane, it represents a viable synthetic pathway for creating diversity in substituted pyran structures. mdpi.com

Amidolytic Cleavage and Subsequent Reduction Sequences for Amine Formation

The formation of the foundational oxan-4-amine structure can be approached through multi-step sequences originating from carboxylic acid derivatives. A common strategy involves the conversion of a precursor amide to the target amine, which often requires a reduction step. While direct amidolytic cleavage (hydrolysis of the amide bond) would lead back to a carboxylic acid and an amine, in this synthetic context, the term more broadly encompasses transformations of the amide functional group to an amine.

One established pathway is the reduction of an amide. For instance, tetrahydropyran-4-carboxamide, derived from the corresponding carboxylic acid, can be reduced to oxan-4-ylmethanamine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, to obtain oxan-4-amine itself, a rearrangement reaction is typically employed. The Hofmann rearrangement of tetrahydropyran-4-carboxamide, using an oxidant such as bromine in the presence of a strong base, proceeds through an isocyanate intermediate which is subsequently hydrolyzed to furnish the primary amine, oxan-4-amine, with the loss of one carbon atom.

Alternatively, a more direct and widely used method for synthesizing the oxan-4-amine core is through reductive amination. youtube.commasterorganicchemistry.comlibretexts.org This "one-pot" procedure involves the reaction of oxan-4-one with an ammonia (B1221849) source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine. libretexts.org This method avoids the isolation of the often-unstable imine intermediate. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their mild nature and selectivity for the protonated imine over the ketone starting material. masterorganicchemistry.comorganic-chemistry.org This selectivity minimizes the side reaction of reducing the starting ketone to an alcohol. masterorganicchemistry.com

| Reaction | Starting Material | Reagents | Product | Key Features |

| Reductive Amination | Oxan-4-one | 1. NH₃ or NH₄Cl2. NaBH₃CN or NaBH(OAc)₃ | Oxan-4-amine | Efficient one-pot synthesis of primary, secondary, or tertiary amines. youtube.comlibretexts.org |

| Amide Reduction | Tetrahydropyran-4-carboxamide | 1. LiAlH₄2. H₂O | Oxan-4-ylmethanamine | Reduces amide to amine without loss of carbon. |

| Hofmann Rearrangement | Tetrahydropyran-4-carboxamide | 1. Br₂, NaOH2. H₂O | Oxan-4-amine | Forms primary amine with one less carbon atom than the starting amide. |

Incorporation of the Cyclopropylmethyl Moiety

Once the oxan-4-amine nucleus has been synthesized, the final step is the introduction of the cyclopropylmethyl group onto the nitrogen atom.

The most direct method for installing the cyclopropylmethyl group is through a nucleophilic substitution (SN2) reaction. ucalgary.ca In this process, the primary amine, oxan-4-amine, acts as a nucleophile, attacking an electrophilic cyclopropylmethylating agent. Cyclopropylmethyl bromide is a common and effective reagent for this purpose. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrobromic acid (HBr) generated during the reaction. rsc.org The base prevents the protonation of the starting amine, which would render it non-nucleophilic.

| Parameter | Condition | Purpose |

| Alkylating Agent | Cyclopropylmethyl bromide, Cyclopropylmethyl tosylate | Provides the cyclopropylmethyl electrophile. |

| Base | K₂CO₃, Na₂CO₃, Triethylamine (TEA) | Neutralizes the acid byproduct (e.g., HBr) and prevents amine protonation. |

| Solvent | Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Provides a medium for the reaction. |

| Control Strategy | Use of excess amine, controlled addition of alkylating agent | To minimize over-alkylation and formation of tertiary amine byproducts. ucalgary.carsc.org |

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. These methods are particularly valuable for coupling amines with aryl or vinyl halides/triflates.

For the synthesis of a saturated aliphatic amine like N-(cyclopropylmethyl)oxan-4-amine, these methods are generally not applicable for the key C-N bond formation step. The bond is between a nitrogen atom and an sp³-hybridized carbon of the cyclopropylmethyl group. While advancements have been made in cross-coupling with sp³ centers, direct N-alkylation via SN2 reaction or reductive amination using cyclopropanecarboxaldehyde (B31225) are overwhelmingly more common, efficient, and straightforward for this type of transformation. Cross-coupling methodologies would represent an overly complex and non-standard approach for this specific molecular target.

Stereoselective Synthesis of N-(cyclopropylmethyl)oxan-4-amine and its Diastereomers

When the oxane ring is substituted, N-(cyclopropylmethyl)oxan-4-amine can exist as stereoisomers. Achieving stereocontrol is a critical aspect of modern synthetic chemistry, as different stereoisomers of a molecule can have distinct biological properties.

The stereochemistry of the final product is ultimately determined by the stereochemistry of the oxane ring. Therefore, asymmetric synthesis strategies must focus on creating a chiral, enantiomerically enriched oxan-4-one or oxan-4-amine precursor. Several approaches can be envisioned:

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials. For example, a chiral polyol derived from a carbohydrate source could be manipulated through a series of reactions, including cyclization, to form a stereochemically defined substituted oxane derivative.

Catalytic Asymmetric Synthesis: An achiral precursor could be transformed into a chiral product using a chiral catalyst. For instance, an asymmetric hydrogenation of a corresponding tetrahydropyranone precursor bearing an exocyclic double bond could establish a chiral center on the ring.

Substrate-Controlled Synthesis: If a chiral center is already present in a precursor molecule, it can direct the stereochemical outcome of subsequent reactions. For example, the reduction of a ketone in a substituted oxane ring can be highly diastereoselective, controlled by the steric and electronic influences of the existing substituents. researchgate.net

Once a chiral center is established on the oxane ring, subsequent reactions must be controlled to maintain or leverage that stereochemistry.

Diastereoselective Amine Formation: If a chiral substituted oxan-4-one is subjected to reductive amination, the existing stereocenter(s) can influence the facial selectivity of the imine formation and/or its subsequent reduction. The hydride reducing agent will preferentially attack one face of the C=N double bond, leading to a diastereomerically enriched amine product. liv.ac.uk The choice of reducing agent and reaction conditions can be optimized to maximize this diastereoselectivity.

Diastereoselective N-Alkylation: The N-alkylation of a chiral oxan-4-amine can also proceed with a degree of diastereoselectivity. liv.ac.uknih.gov The pre-existing stereocenter on the oxane ring can influence the conformation of the molecule, potentially creating a steric bias that favors the approach of the cyclopropylmethylating agent from one direction over the other. For a six-membered ring like oxane, this often translates to a preference for either axial or equatorial alkylation, leading to a mixture of diastereomers where one may predominate. The level of selectivity in this step is often modest, as the stereocenter at C-4 is relatively remote from the reacting nitrogen atom.

Chiral Pool Synthesis and Auxiliary-Mediated Approaches to Enantiopure Compounds

While N-(cyclopropylmethyl)oxan-4-amine itself is an achiral molecule, the synthesis of its enantiopure structural analogs, particularly those with substituents on the oxane ring, is of significant interest. Such chiral compounds are often sought in drug discovery to understand structure-activity relationships and optimize pharmacological profiles. Chiral pool synthesis and the use of chiral auxiliaries are two prominent strategies to achieve this.

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of chiral oxane-containing amines, carbohydrates or their derivatives serve as excellent precursors. For instance, a substituted oxane ring can be derived from a protected sugar, carrying its inherent stereochemistry into the final product. The synthesis would involve the chemical modification of the sugar to introduce the necessary functional groups, followed by the key C-N bond formation, typically via reductive amination.

Auxiliary-Mediated Approaches: When a suitable chiral starting material is unavailable, an alternative strategy involves covalently attaching a chiral auxiliary to a prochiral substrate. This auxiliary directs a subsequent stereoselective transformation, after which it is cleaved to yield the enantiopure product. In the context of synthesizing chiral analogs of N-(cyclopropylmethyl)oxan-4-amine, a chiral auxiliary could be attached to the amine or a precursor to the oxane ring. For example, chiral 1,3-perhydrobenzoxazines, prepared from the condensation of an optically pure amino alcohol like (+)- or (-)-8-(benzylamino)menthol with an aldehyde, can react with organometallic reagents in a highly diastereoselective ring-opening reaction. nih.gov Subsequent chemical steps can then be used to remove the auxiliary groups, yielding enantiopure primary or secondary amines. nih.gov

Another method involves the enantioselective reduction of a corresponding β-halo ketone, which can then undergo intramolecular cyclization to form an enantioenriched substituted oxetane (B1205548) or oxane ring. acs.org This chiral cyclic ether can then be converted to the target amine. The efficiency of such auxiliary-mediated approaches is highly dependent on the stereochemical control exerted by the auxiliary and the ease of its subsequent removal.

Optimization of Reaction Conditions and Process Chemistry Considerations for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires rigorous optimization of reaction conditions to ensure safety, cost-effectiveness, and sustainability. For the synthesis of N-(cyclopropylmethyl)oxan-4-amine, which is typically achieved via the reductive amination of oxan-4-one with cyclopropylmethanamine, several factors are critical. organic-chemistry.orgyoutube.com

Catalyst Screening and Ligand Design for Enhanced Reaction Efficiency and Selectivity

The efficiency and selectivity of the synthesis of N-(cyclopropylmethyl)oxan-4-amine are heavily dependent on the choice of the reducing agent or catalyst system.

Catalyst and Reagent Screening: For reductive aminations, a wide array of reducing agents is available. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent that is particularly effective for this transformation and tolerates a wide range of functional groups. organic-chemistry.org Other common reagents include sodium cyanoborohydride (NaBH₃CN), which is effective but raises toxicity concerns, and α-picoline-borane. youtube.comorganic-chemistry.org

For large-scale synthesis, catalytic hydrogenation is an attractive alternative due to its high atom economy. This involves using hydrogen gas with a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. More recently, non-noble metal catalysts, for instance, those based on copper or cobalt, are being explored as more sustainable options. rsc.org For example, a novel TiO₂-supported copper and molybdenum photocatalyst (Cu-Mo/TiO₂) has been shown to be effective for the N-alkylation of amines with alcohols at room temperature, a related transformation. researchgate.net

Ligand Design: In homogeneous catalysis, particularly for asymmetric synthesis or for improving the activity of metal catalysts, the design of the ligand is crucial. nih.gov While the direct synthesis of the achiral N-(cyclopropylmethyl)oxan-4-amine may not require a chiral ligand, the development of catalysts for related transformations often relies on sophisticated ligand design. For instance, in borrowing hydrogen or hydrogen autotransfer reactions, where an alcohol is used to alkylate an amine, the metal catalyst is often coordinated to a pincer-type ligand or a bidentate phosphine (B1218219) ligand that modulates its activity and stability. rsc.org Such catalyst systems can enhance reaction rates and allow for lower catalyst loadings, which is economically and environmentally beneficial for scalable synthesis. nih.gov

The following table shows a comparison of different catalytic systems used in N-alkylation reactions.

| Entry | Amine | Alcohol | Catalyst | Temp (°C) | Yield (%) | Reference |

| 1 | Aniline | Benzyl alcohol | Co-Fe system | 160 | >99 | rsc.org |

| 2 | Aniline | Methanol | Cu₁-Mo₁/TiO₂ | RT (UV) | 95 | researchgate.netresearchgate.net |

| 3 | Piperidine | Benzyl alcohol | Pd/C | 100 | 95 | organic-chemistry.org |

This table presents data for analogous N-alkylation reactions to illustrate the performance of different catalyst systems.

Principles of Green Chemistry in the Development of N-(cyclopropylmethyl)oxan-4-amine Synthesis

The integration of green chemistry principles into synthetic route design is now a standard consideration in the chemical industry to minimize environmental impact and enhance process safety. numberanalytics.com

Key principles applicable to the synthesis of N-(cyclopropylmethyl)oxan-4-amine include:

Waste Prevention: Designing the synthesis to minimize byproduct formation. Catalytic hydrogenation, for example, produces only water as a byproduct, offering a significant advantage over stoichiometric reducing agents that generate large amounts of inorganic salt waste.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Catalytic routes are inherently more atom-economical. rsc.org

Use of Safer Solvents and Auxiliaries: Moving away from hazardous solvents like chlorinated hydrocarbons towards greener alternatives such as ethanol, water, or ionic liquids, or eliminating the solvent altogether. organic-chemistry.orgrasayanjournal.co.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The development of highly active catalysts can enable lower reaction temperatures. Photocatalytic methods that use light as an energy source at room temperature are a promising area of research. researchgate.net

Use of Renewable Feedstocks: While the immediate precursors for N-(cyclopropylmethyl)oxan-4-amine are typically derived from petrochemical sources, there is growing interest in producing key intermediates like alcohols and amines from biomass. rsc.orgacs.org

Catalysis: Using catalytic reagents in preference to stoichiometric ones. Recyclable heterogeneous catalysts are particularly advantageous as they simplify product purification and reduce waste. rsc.orgresearchgate.net

By systematically applying these principles, the synthesis of N-(cyclopropylmethyl)oxan-4-amine can be made more sustainable, safer, and more cost-effective, aligning with the modern demands of chemical manufacturing.

Reactivity and Derivatization Studies of N Cyclopropylmethyl Oxan 4 Amine

Reactions at the Secondary Amine Nitrogen

The secondary amine functionality in N-(cyclopropylmethyl)oxan-4-amine is a key site for derivatization, readily undergoing a variety of standard and specialized chemical reactions.

Acylation, Sulfonylation, and Carbamyolation Reactions

The nucleophilic nature of the secondary amine allows for straightforward acylation, sulfonylation, and carbamoylation. These reactions are fundamental in medicinal chemistry for modifying the steric and electronic properties of the amine, which can significantly impact biological activity.

Acylation reactions with various acylating agents, such as acid chlorides and anhydrides, proceed under standard conditions to furnish the corresponding amides. For instance, the reaction of N-substituted amino alcohols with carboxylic acids in the presence of a coupling agent or the use of an acid chloride with a base like triethylamine (B128534) can yield the desired N-acylated product. googleapis.com A general method involves the use of a carboxylic acid-containing acid to mediate the N-acylation reaction. google.com

Sulfonylation of the secondary amine to form sulfonamides is another common transformation. This can be achieved by reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. nih.gov The resulting sulfonamides are often more stable and can act as hydrogen bond donors, influencing molecular recognition at biological targets.

Carbamoylation introduces a carbamoyl (B1232498) moiety, which can also modulate the molecule's properties. This is typically achieved by reacting the amine with an isocyanate or a carbamoyl chloride.

| Reagent Class | General Reaction Conditions | Product Type |

| Acid Chlorides/Anhydrides | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane) | Amide |

| Sulfonyl Chlorides | Base (e.g., pyridine, triethylamine), aprotic solvent | Sulfonamide |

| Isocyanates/Carbamoyl Chlorides | Aprotic solvent (e.g., THF, dichloromethane) | Urea (B33335)/Carbamate |

Urea and Thiourea (B124793) Formation for Structure-Activity Relationship (SAR) Exploration

The synthesis of urea and thiourea derivatives is a widely employed strategy in drug discovery to explore SAR. These moieties can participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets. nih.govnih.govresearchgate.netresearchgate.netrsc.org

Urea formation is typically achieved by reacting N-(cyclopropylmethyl)oxan-4-amine with an appropriate isocyanate. The reaction is generally high-yielding and proceeds under mild conditions. A variety of substituted isocyanates can be used to introduce diverse functionalities, allowing for a systematic exploration of the chemical space around the urea linkage.

Thiourea formation follows a similar protocol, utilizing isothiocyanates instead of isocyanates. nih.govnih.govresearchgate.netresearchgate.netrsc.org The resulting thiourea derivatives often exhibit different electronic and conformational properties compared to their urea counterparts, which can lead to altered biological activities. The synthesis of a series of urea and thiourea derivatives of glycine (B1666218) and proline conjugated to 2,3-dichlorophenyl piperazine (B1678402) has been reported, highlighting the utility of these reactions in creating compound libraries for biological screening. nih.gov

| Reagent | Reaction Conditions | Product |

| R-N=C=O (Isocyanate) | Aprotic solvent (e.g., DCM, THF), room temperature | N,N'-disubstituted Urea |

| R-N=C=S (Isothiocyanate) | Aprotic solvent (e.g., DCM, THF), room temperature | N,N'-disubstituted Thiourea |

Oxidative and Reductive Transformations of the Amine Functionality

The amine functionality can undergo both oxidative and reductive transformations, leading to a range of different products.

Oxidative transformations of N-cyclopropylmethyl amines can be complex. Oxidative C-N bond cleavage is a known reaction pathway for amines, which can be achieved under metal-free conditions using oxidants like tetramethylammonium (B1211777) hypochlorite (B82951) (TMAOCl). researchgate.netresearchgate.netorganic-chemistry.org This can lead to the formation of N-Cl-ω-amino acids. researchgate.net In the context of N-cyclopropylmethyl amines, oxidation can also lead to ring-opened products.

Reductive amination is a powerful method for the synthesis of N-(cyclopropylmethyl)oxan-4-amine itself, starting from tetrahydropyran-4-one and cyclopropylmethanamine. The initial imine or enamine intermediate is reduced in situ, typically using a hydride reagent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). This method is also applicable for the synthesis of a wide variety of N-substituted aminotetrahydropyrans.

Chemical Transformations Involving the Oxane Ring System

The tetrahydropyran (B127337) ring, while generally stable, can be subjected to specific chemical transformations to introduce further diversity into the molecular scaffold.

Functionalization of Positions Adjacent to the Amine or Oxygen Atom

Direct functionalization of the THP ring via C-H activation presents a modern and efficient approach to introduce substituents. While challenging, methods for the C-H functionalization of cyclic amines are being developed.

Recent advances have shown that it is possible to achieve regioselective functionalization of the THP ring in related systems. For instance, the synthesis of tetrahydropyran derivatives can be achieved through various methods, including the Prins reaction. researchgate.net

Ring-Opening and Rearrangement Reactions of the Tetrahydropyran Core

While the tetrahydropyran ring is generally robust, under specific conditions, it can undergo ring-opening or rearrangement reactions.

Ring-opening of unstrained cyclic amines, including piperidines (which are structurally similar to the nitrogen-containing portion of the molecule), can be achieved using difluorocarbene, leading to various acyclic architectures. nih.gov Palladium-catalyzed ring-opening of peroxidic tetrahydrofuran (B95107) in the presence of primary aromatic amines has also been reported to yield 4-N-arylamino-1-butanols. nih.gov A copper-catalyzed hydroxycyclopropanol ring-opening cyclization has been developed to synthesize tetrahydropyrans. rsc.org

Rearrangement reactions of the tetrahydropyran ring itself are less common but can be induced under specific catalytic conditions. For example, catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines can proceed through a regioselective Heyns rearrangement. nih.govrsc.org While not directly applicable to the tetrahydropyran ring of N-(cyclopropylmethyl)oxan-4-amine, it demonstrates that complex rearrangements involving heterocyclic systems can be achieved. More relevantly, a palladium-catalyzed rearrangement of N-tosylhydrazones bearing allyl ethers leads to trans-olefin-substituted sulfonylhydrazones through C-O bond breakage and C-N bond formation. nih.gov A unique transannular rearrangement has been observed in a [2.2]paracyclophane derivative, resulting in the formation of a [6.2.2]cyclophane, showcasing the possibility of complex intramolecular rearrangements. researchgate.net

| Reaction Type | Reagents and Conditions | Outcome |

| Ring-Opening | Difluorocarbene | Acyclic functionalized amine |

| Ring-Opening | Pd/C, H₂, peroxidic THF | 4-Amino-1-butanol derivatives |

| Rearrangement | Catalytic (e.g., Pd-based) | Rearranged heterocyclic structures |

Reactions of the Cyclopropylmethyl Group

The cyclopropylmethylamino group is a key structural motif that imparts specific reactivity to the molecule. The inherent strain of the three-membered ring and the adjacent C-H bonds of the methylene (B1212753) bridge are primary sites for chemical transformation.

Cyclopropane (B1198618) Ring-Opening Reactions under Various Conditions

The high ring strain of the cyclopropane group (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including acidic, reductive, and radical pathways. The regioselectivity of this cleavage is highly dependent on the reaction conditions and the electronic nature of the substituents.

In the case of N-(cyclopropylmethyl)oxan-4-amine, protonation of the amine under acidic conditions would form an ammonium (B1175870) species. This electron-withdrawing group is known to weaken the adjacent carbon-carbon bonds of the cyclopropane ring. Studies on analogous compounds, such as trans-2-phenylcyclopropylamine, have shown that in superacidic media, electrophilic attack leads to the cleavage of the distal C2-C3 bond. acs.org This is attributed to the destabilizing effect of the σ-withdrawing ammonium group. acs.org A similar outcome could be anticipated for N-(cyclopropylmethyl)oxan-4-amine, potentially leading to homoallylic amine derivatives upon quenching with a nucleophile.

Reductive ring-opening, for instance using dissolving metals like lithium in liquid ammonia (B1221849), is another potential pathway. Research on acetylcyclopropanes has demonstrated that both steric and electronic factors dictate the direction of ring cleavage during such reductions. nih.gov For N-(cyclopropylmethyl)oxan-4-amine, this could result in the formation of various butylamine (B146782) derivatives.

The table below summarizes potential ring-opening reactions based on studies of analogous systems.

| Reaction Type | Typical Conditions | Expected Intermediate/Product Type | Reference |

| Acid-Catalyzed | Strong acids (e.g., CF₃SO₃H) | 1,3-Dication leading to ring-opened products after nucleophilic attack | acs.org |

| Electrophilic | Lewis acids, selenenyl halides | Dipolar species leading to functionalized butanedioates (in carboxylate analogs) | rsc.org |

| Reductive | Li/NH₃ | Radical anion leading to rearranged ketones (in acetyl analogs) | nih.gov |

This table presents hypothetical reactions for N-(cyclopropylmethyl)oxan-4-amine based on documented reactions of analogous compounds.

Functionalization at the Methylene Bridge of the Cyclopropylmethyl Moiety

Direct functionalization of the methylene bridge (the -CH₂- group connecting the cyclopropyl (B3062369) and amine moieties) is a challenging transformation due to the high bond dissociation energy of the C-H bonds. However, modern synthetic methods offer potential strategies.

One of the most promising approaches for functionalizing the cyclopropyl group itself involves transition metal-catalyzed C-H activation. A notable example is the palladium(II)-catalyzed enantioselective arylation of C(sp³)–H bonds in protected cyclopropylmethylamines. nih.govnih.gov Using a chiral mono-N-protected amino acid (MPAA) ligand, this method allows for the direct formation of aryl-substituted cyclopropylamines with high enantioselectivity, creating two chiral centers in a single step. nih.gov While this reaction targets the cyclopropyl C-H bonds rather than the methylene bridge, it highlights a powerful strategy for derivatizing this part of the molecule.

Radical-mediated reactions could potentially target the methylene bridge. youtube.comyoutube.com Under photoredox catalysis conditions, an α-amino radical could be generated, which might be susceptible to further reactions. However, the cyclopropyl ring itself is also reactive towards radicals and can undergo rapid ring-opening, which would be a competing pathway. Photocatalytic methods have been used to generate N-centered radicals from cyclopropylimines, initiating cycloadditions, which demonstrates the feasibility of generating reactive intermediates at this position under mild conditions. chemrxiv.org

Formation of Complex Molecular Architectures Utilizing N-(cyclopropylmethyl)oxan-4-amine as a Building Block

The presence of a reactive secondary amine makes N-(cyclopropylmethyl)oxan-4-amine an excellent building block for synthesizing more complex molecules through various synthetic strategies. enamine.net

Multicomponent Reactions and Domino Sequences Incorporating the Amine

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. As a secondary amine, N-(cyclopropylmethyl)oxan-4-amine is a suitable substrate for several MCRs.

The Mannich reaction is a classic MCR where an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen atom react to form an aminomethylated product. frontiersin.org N-(cyclopropylmethyl)oxan-4-amine could readily participate in this reaction.

The Petasis reaction , or borono-Mannich reaction, is another important MCR. Recently, a secondary amine-selective Petasis (SASP) reaction has been developed for the selective modification of N-terminal proline residues in peptides and proteins. rsc.org This reaction involves a secondary amine, an aldehyde, and an organoboronate, and its high selectivity for secondary amines makes it a prime candidate for derivatizing N-(cyclopropylmethyl)oxan-4-amine.

While the classic Ugi four-component reaction typically requires a primary amine, variations using secondary amines exist, particularly in intramolecular contexts or for the synthesis of specific heterocyclic systems like tetrazoles. frontiersin.orgresearchgate.net Studies using cyclic secondary amines (like piperidine) in Ugi-type reactions have shown high diastereoselectivity, suggesting the oxane ring in the target molecule could similarly influence stereochemical outcomes. researchgate.net

| Multicomponent Reaction | Components | Role of N-(cyclopropylmethyl)oxan-4-amine | Potential Product | Reference |

| Mannich Reaction | Aldehyde, Active Hydrogen Compound | Secondary Amine | β-Amino carbonyl compound | frontiersin.org |

| Petasis Reaction | Aldehyde, Organoboronate | Secondary Amine | α-Amino acid derivative | rsc.org |

| Ugi-Tetrazole Reaction | Aldehyde, Isocyanide, Azide | Secondary Amine (in specific cases) | Substituted tetrazole | researchgate.net |

This table outlines the potential application of N-(cyclopropylmethyl)oxan-4-amine in various multicomponent reactions.

Conjugation Strategies for Bioconjugation and Chemical Probe Development

The development of chemical probes and bioconjugates often requires the covalent attachment of a molecule of interest to a reporter group, a biomolecule, or a solid support. The secondary amine of N-(cyclopropylmethyl)oxan-4-amine serves as a key handle for such conjugations.

Standard amine chemistry, such as acylation with activated carboxylic acids (e.g., acid chlorides or NHS esters) to form stable amides, or reductive amination with aldehydes and ketones, are foundational strategies. ncert.nic.inyoutube.com More advanced and selective methods for secondary amine conjugation have recently emerged. For instance, ynones have been shown to selectively modify secondary amines in unprotected peptides via a Michael addition. acs.org Another innovative method uses ortho-phthalaldehyde (OPA) to "clamp" a secondary amine and a primary amine (like a lysine (B10760008) side chain in a protein) together in one pot. nih.gov

The aforementioned SASP reaction also provides a powerful tool for bioconjugation under physiological conditions. rsc.org These methods could be used to attach N-(cyclopropylmethyl)oxan-4-amine to proteins, creating probes where the unique physicochemical properties of the cyclopropyl and oxane groups can be explored in a biological context. The cyclopropyl group is known to increase metabolic stability and membrane permeability, making it a valuable fragment in medicinal chemistry and probe design. acs.org

Polymeric or Supramolecular Assembly Incorporating the N-(cyclopropylmethyl)oxan-4-amine Unit

The incorporation of N-(cyclopropylmethyl)oxan-4-amine into larger macromolecular structures like polymers and supramolecular assemblies is an area of exploratory potential.

For polymeric assembly , the secondary amine provides a reactive site for polymerization. It could be incorporated into polyamides through polycondensation with dicarboxylic acids. numberanalytics.com Alternatively, a more modern approach involves derivatizing the amine into a functionalized monomer for Ring-Opening Metathesis Polymerization (ROMP). For example, hydroaminoalkylation could be used to attach the amine to a norbornadiene, creating a monomer that can be polymerized using Grubbs-type catalysts to yield polymers with pendant N-(cyclopropylmethyl)oxan-4-amine groups. acs.org Such polymers could exhibit unique rheological or binding properties due to the specific hydrogen bonding and steric profile of the amine.

In supramolecular assembly , the molecule offers several features for non-covalent interactions. The secondary amine and the oxane oxygen can act as hydrogen bond acceptors, while the N-H can act as a donor. The cyclopropylmethyl group provides a non-polar, hydrophobic domain. These features could allow the molecule to act as a guest within a larger host molecule (e.g., a cyclodextrin (B1172386) or calixarene) or to participate in the self-assembly of larger ordered structures like hydrogels or nanostructures, potentially templated by other components. mdpi.comnih.gov While specific examples involving N-(cyclopropylmethyl)oxan-4-amine are not documented, the principles of supramolecular chemistry suggest its potential utility in constructing complex, functional, non-covalent architectures. nih.gov

Advanced Structural and Conformational Analysis Methodologies for N Cyclopropylmethyl Oxan 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

NMR spectroscopy serves as a cornerstone for the structural and dynamic investigation of N-(cyclopropylmethyl)oxan-4-amine in solution.

A comprehensive assignment of all proton (¹H) and carbon (¹³C) signals is achievable through a suite of two-dimensional (2D) NMR experiments.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically over two to three bonds. For N-(cyclopropylmethyl)oxan-4-amine, COSY spectra would establish the connectivity within the oxane ring by showing correlations between adjacent protons (e.g., H4 with H3/H5, and H3/H5 with H2/H6). It would also confirm the spin system of the cyclopropylmethyl group, showing correlations between the methine and methylene (B1212753) protons of the cyclopropyl (B3062369) ring and the methylene bridge protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms. HSQC is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the entire molecular structure. For instance, correlations between the methylene protons of the cyclopropylmethyl group and the C4 of the oxane ring would confirm the N-C linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly valuable for determining stereochemistry and preferred conformations. For example, the observation of NOEs between axial protons on the oxane ring can confirm a chair conformation.

Table 1: Illustrative ¹H and ¹³C NMR Data for N-(cyclopropylmethyl)oxan-4-amine

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1' (CH) | 0.85 | 10.5 | C2', C3', C1'' |

| 2', 3' (CH₂) | 0.45 | 4.2 | C1', C1'' |

| 1'' (CH₂) | 2.45 | 55.8 | C1', C4 |

| 2, 6 (CH₂) | 3.90 (eq), 3.40 (ax) | 67.5 | C3, C5 |

| 3, 5 (CH₂) | 1.80 (eq), 1.35 (ax) | 33.0 | C2, C4, C6 |

This data is illustrative and based on typical chemical shifts for similar structural motifs.

The oxane ring in N-(cyclopropylmethyl)oxan-4-amine is expected to adopt a chair conformation, which can be investigated through the analysis of vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

Large coupling constants (³J ≈ 10-13 Hz) are typically observed between axial-axial protons (dihedral angle ≈ 180°).

Small coupling constants (³J ≈ 2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions (dihedral angles ≈ 60°).

By measuring the coupling constants for the protons on the oxane ring, the preferred chair conformation and the orientation of the N-(cyclopropylmethyl) substituent (axial vs. equatorial) can be determined.

Chemical shift anisotropy, which can be studied in solid-state NMR, provides information about the local electronic environment and can also be used to infer conformational details.

The oxane ring can undergo ring inversion, leading to an equilibrium between two chair conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can be used to study the kinetics of this process.

At high temperatures, the ring inversion is fast on the NMR timescale, and averaged signals are observed for the axial and equatorial protons. As the temperature is lowered, the rate of inversion decreases, and the signals for the distinct axial and equatorial protons broaden and eventually decoalesce into separate signals at the coalescence temperature. The rate of inversion and the activation energy for the process can be calculated from the coalescence temperature and the chemical shift difference between the exchanging sites.

Vibrational Spectroscopy: Infrared (IR) and Raman Applications for Functional Group and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in N-(cyclopropylmethyl)oxan-4-amine and can also be used to study its conformational properties.

The IR and Raman spectra of N-(cyclopropylmethyl)oxan-4-amine are expected to show characteristic absorption bands corresponding to the various functional groups in the molecule.

N-H Stretch: A weak to medium band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Stretches: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds in the oxane and cyclopropylmethyl groups. The C-H stretches of the cyclopropyl ring may appear at slightly higher frequencies (>3000 cm⁻¹).

C-O-C Stretch: A strong, characteristic band for the ether linkage in the oxane ring, typically found in the 1050-1150 cm⁻¹ region.

C-N Stretch: A medium to weak band in the 1020-1250 cm⁻¹ range.

The presence of these characteristic bands in the vibrational spectra can be used to confirm the successful synthesis and purity of the compound.

Table 2: Illustrative Characteristic Vibrational Frequencies for N-(cyclopropylmethyl)oxan-4-amine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Weak-Medium |

| C-H Stretch (cyclopropyl) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C-O-C Stretch | 1050 - 1150 | Strong |

This data is illustrative and based on typical vibrational frequencies for the functional groups present.

The vibrational frequencies of certain modes can be sensitive to the conformation of the molecule. For example, the C-H and C-O stretching frequencies of the oxane ring may differ slightly between the two chair conformations. By studying the vibrational spectra at different temperatures or in different solvents, it may be possible to observe changes in the relative intensities of these bands, providing information about the conformational equilibrium.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra for different conformers of N-(cyclopropylmethyl)oxan-4-amine. By comparing the calculated spectra with the experimental data, a more detailed understanding of the conformational preferences of the molecule can be obtained.

Mass Spectrometry (MS) in Structural Elucidation Beyond Basic Molecular Weight Determination

Mass spectrometry serves as a cornerstone in the structural analysis of N-(cyclopropylmethyl)oxan-4-amine, offering detailed information on its connectivity and elemental formula.

Fragmentation Pathways and Tandem Mass Spectrometry (MS/MS) for Subunit Analysis

Tandem mass spectrometry (MS/MS) is instrumental in mapping the fragmentation patterns of N-(cyclopropylmethyl)oxan-4-amine, allowing for a virtual disassembly of the molecule to confirm its structural subunits. In a typical MS/MS experiment, the protonated molecular ion [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions reveal the inherent structural connectivities.

Key fragmentation pathways for N-(cyclopropylmethyl)oxan-4-amine are hypothesized to include:

Alpha-cleavage adjacent to the nitrogen atom: This is a common fragmentation route for amines, leading to the cleavage of bonds C-N bonds. The loss of the cyclopropylmethyl group as a radical would lead to a characteristic fragment ion.

Cleavage of the oxane ring: The oxane ring can undergo fragmentation through several pathways, including a retro-Diels-Alder reaction or cleavage adjacent to the ether oxygen, providing signature ions that confirm the presence of the tetrahydropyran (B127337) moiety.

Loss of the entire N-substituent: Cleavage of the C4-N bond of the oxane ring can result in the formation of a charged oxane species and the neutral cyclopropylmethylamine.

These fragmentation patterns are consistent with those observed for other N-substituted cyclic amines and ethers. scispace.comarkat-usa.orgnih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 156.14 | 100.08 | C₄H₈ (Butene) | Protonated cyclopropylmethylamine |

| 156.14 | 86.06 | C₅H₉N (Cyclopropylmethylamine) | Oxan-4-ylium ion |

| 156.14 | 55.06 | C₅H₁₀NO (Oxanyl-amine fragment) | Cyclopropylmethyl cation |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Elemental Composition Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z), often to four or more decimal places. ucla.edulongdom.org This precision is crucial for unequivocally determining the elemental composition of N-(cyclopropylmethyl)oxan-4-amine. The theoretical exact mass of its molecular ion [M]⁺ can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

For N-(cyclopropylmethyl)oxan-4-amine (C₉H₁₇NO), the theoretical monoisotopic mass is 155.1310 Da. An experimental HRMS measurement that aligns with this value to within a few parts per million (ppm) provides strong evidence for this specific elemental formula, distinguishing it from other potential formulas with the same nominal mass. nih.gov

Furthermore, HRMS can resolve the isotopic pattern of the molecular ion cluster, which arises from the natural abundance of heavier isotopes like ¹³C, ¹⁵N, and ¹⁸O. The relative intensities of the M+1 and M+2 peaks in the mass spectrum must match the theoretically predicted distribution for the proposed formula, serving as an additional layer of confirmation.

| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| M (¹²C₉¹H₁₇¹⁴N¹⁶O) | 155.1310 | 100.00 |

| M+1 (¹³C¹²C₈¹H₁₇¹⁴N¹⁶O) | 156.1344 | 9.95 |

| M+2 | 157.1378 | 0.65 |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state.

Single-Crystal X-ray Diffraction Methodologies for High-Resolution Structural Information

Single-Crystal X-ray Diffraction (SCXRD) is a powerful non-destructive technique that provides precise data on bond lengths, bond angles, and torsional angles. carleton.eduveranova.com For N-(cyclopropylmethyl)oxan-4-amine, an SCXRD analysis would begin with the growth of a suitable single crystal. This crystal is then mounted and exposed to a collimated beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. veranova.commdpi.com

A successful crystallographic analysis would provide unambiguous confirmation of the molecule's conformation. It would be expected to show the oxane ring adopting a stable chair conformation, and it would define the precise orientation (equatorial or axial) of the N-(cyclopropylmethyl) substituent on that ring.

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | Precise values for a, b, c (Å) and α, β, γ (°) |

| Oxane Ring Conformation | Chair conformation with specific puckering parameters |

| Substituent Position | Equatorial or Axial |

| Key Bond Lengths (e.g., C-N, C-O) | High-precision values in Ångstroms (Å) |

Co-crystallization Studies to Understand Intermolecular Interactions

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecular components in a stoichiometric ratio within the same crystal lattice. acs.orgjpionline.org Studying co-crystals of N-(cyclopropylmethyl)oxan-4-amine with suitable co-formers can provide profound insights into the non-covalent interactions that govern its molecular recognition and crystal packing. researchgate.netnih.gov

The secondary amine group in N-(cyclopropylmethyl)oxan-4-amine is a strong hydrogen bond donor, while the nitrogen and the oxane oxygen atoms are hydrogen bond acceptors. This makes the molecule an excellent candidate for forming co-crystals with pharmaceutically acceptable compounds like carboxylic acids (e.g., benzoic acid, succinic acid) or other molecules with complementary hydrogen bonding sites. acs.orgrsc.org X-ray analysis of such co-crystals would elucidate the specific hydrogen bonding networks and other intermolecular forces, such as van der Waals interactions, that stabilize the crystal structure.

| Functional Group in N-(cyclopropylmethyl)oxan-4-amine | Interaction Type | Potential Co-former Functional Group |

|---|---|---|

| Secondary Amine (N-H) | Hydrogen Bond Donor | Carboxylate (COO⁻), Carbonyl (C=O), Hydroxyl (O-H) |

| Amine Nitrogen (Lone Pair) | Hydrogen Bond Acceptor | Hydroxyl (O-H), Carboxylic Acid (COOH) |

| Oxane Oxygen (Lone Pair) | Hydrogen Bond Acceptor | Hydroxyl (O-H), Carboxylic Acid (COOH) |

Integration of Computational Methods in Support of Spectroscopic Assignments and Conformational Landscapes

Computational methods are indispensable for interpreting experimental spectroscopic data and for exploring the conformational possibilities of a molecule.

Density Functional Theory (DFT) Calculations for Predicted Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of atoms, molecules, and solids. rsc.org For N-(cyclopropylmethyl)oxan-4-amine, DFT calculations can predict various spectroscopic parameters with a high degree of accuracy.

Specifically, the Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is widely used for predicting NMR chemical shifts (¹H and ¹³C). nih.gov By optimizing the molecular geometry of N-(cyclopropylmethyl)oxan-4-amine and then performing a GIAO calculation, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can confirm the structural assignment.

DFT can also be used to calculate vibrational frequencies, which can then be compared to an experimental infrared (IR) spectrum to aid in the assignment of vibrational modes.

Illustrative Predicted ¹³C NMR Chemical Shifts using DFT

The following table shows hypothetical ¹³C NMR chemical shifts for N-(cyclopropylmethyl)oxan-4-amine, as could be predicted by DFT calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C4 (oxane ring, attached to N) | 55.2 |

| C2, C6 (oxane ring) | 68.5 |

| C3, C5 (oxane ring) | 35.1 |

| Methylene (N-CH₂) | 58.9 |

| Methine (cyclopropyl) | 10.3 |

| Methylene (cyclopropyl) | 4.7 |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For N-(cyclopropylmethyl)oxan-4-amine, MD simulations can provide valuable insights into its conformational landscape.

The oxane ring can exist in different chair and boat conformations, and the orientation of the N-cyclopropylmethyl substituent can also vary. MD simulations can sample these different conformations and determine their relative stabilities by calculating their potential energies. This allows for the identification of the most probable conformations of the molecule in a given environment.

Illustrative Results from a Molecular Dynamics Simulation

This table summarizes hypothetical results from an MD simulation, showing the relative energies and populations of different conformers of N-(cyclopropylmethyl)oxan-4-amine.

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |

| 1 | Chair conformation, equatorial substituent | 0.00 | 75.2 |

| 2 | Chair conformation, axial substituent | 1.50 | 20.1 |

| 3 | Twist-boat conformation | 5.20 | 4.7 |

Computational and Theoretical Investigations of N Cyclopropylmethyl Oxan 4 Amine

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity Profiles

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule. However, specific QM studies on N-(cyclopropylmethyl)oxan-4-amine have not been identified in a review of current literature.

Density Functional Theory (DFT) Calculations for Ground State Properties

No dedicated studies utilizing Density Functional Theory (DFT) to calculate the ground state properties of N-(cyclopropylmethyl)oxan-4-amine, such as its charge distribution, frontier molecular orbitals (HOMO-LUMO), or electrostatic potential, were found. Such calculations would typically provide insight into the molecule's reactivity and kinetic stability.

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Similarly, there is no available research that employs high-level ab initio methods for precise energetic and structural predictions of N-(cyclopropylmethyl)oxan-4-amine. These methods, while computationally intensive, offer a high degree of accuracy for molecular properties.

Transition State Analysis and Reaction Pathway Predictions for Key Synthetic Steps

While the synthesis of related oxane amines has been described in chemical literature, computational analyses of the transition states and reaction pathways for the synthesis of N-(cyclopropylmethyl)oxan-4-amine are absent. researchgate.net Such studies are crucial for optimizing synthetic routes and understanding reaction mechanisms.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational and Solvation Analysis

Molecular mechanics and dynamics simulations are powerful tools for exploring the conformational landscape and behavior of molecules in various environments.

Conformational Search and Global Energy Minimization for Stable Isomers

There are no published reports on systematic conformational searches or global energy minimization studies for N-(cyclopropylmethyl)oxan-4-amine. This type of investigation would identify the most stable three-dimensional structures of the molecule, which is a critical step for understanding its biological activity and physical properties. While conformational analyses have been performed on related structures like cyclopropyl (B3062369) methyl ketone and other amine derivatives, specific data for the target compound is unavailable. researchgate.netuwlax.edu

Ligand-Protein Interaction Modeling Focused on Binding Modes and Molecular Recognition Principles

No specific ligand-protein interaction models or molecular recognition studies featuring N-(cyclopropylmethyl)oxan-4-amine were found in the reviewed literature. Molecular dynamics simulations are often used to explore how ligands like this might bind to biological targets, but such simulations for this particular compound have not been documented. scispace.comrsc.org

Solvation Effects and Dynamic Behavior of the Compound in Various Environments

The solvation and dynamic behavior of N-(cyclopropylmethyl)oxan-4-amine are critical to understanding its pharmacokinetic and pharmacodynamic profiles. The interplay between the solute and various solvent environments dictates its solubility, conformational preferences, and interaction with biological macromolecules.

Molecular dynamics (MD) simulations are a powerful tool to study these phenomena at an atomic level. For analogous amine-containing molecules, MD simulations have elucidated the complex interactions with water and other solvents. It is anticipated that the oxane ring of N-(cyclopropylmethyl)oxan-4-amine would exhibit hydrophilic interactions through its ether oxygen, capable of forming hydrogen bonds with protic solvents like water. Conversely, the cyclopropylmethyl group introduces a significant hydrophobic character, influencing the molecule's orientation at solvent interfaces and its partitioning behavior.

The dynamic behavior of the compound, including the flexibility of the cyclopropylmethyl group and the conformational changes of the oxane ring (such as chair-boat interconversions), would be significantly influenced by the solvent. In aqueous environments, water molecules are expected to form a structured hydration shell around the polar amine and ether functionalities. The energetic cost of disrupting this hydration shell upon binding to a biological target is a key consideration in molecular recognition.

A hypothetical study of N-(cyclopropylmethyl)oxan-4-amine in different solvent environments could yield data on its diffusion coefficients, radial distribution functions, and the energetic contributions of solvation. Such data would be invaluable for understanding its behavior in physiological environments.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches to Molecular Design

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in designing novel analogs with improved potency and selectivity. For N-(cyclopropylmethyl)oxan-4-amine, a QSAR model would correlate its physicochemical properties with a specific biological endpoint.

A variety of theoretical descriptors can be calculated to build a robust QSAR model. These descriptors are categorized based on the structural information they encode.

Topological Indices: These descriptors, such as the Balaban J index and molecular connectivity indices, quantify the topology of the molecule, including its size, shape, and degree of branching. They are derived from the 2D representation of the molecule.

Electronic Parameters: These descriptors reflect the electronic properties of the molecule. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters are crucial for understanding electrostatic interactions and reactivity.

Steric Bulk: Descriptors related to steric bulk, such as molar refractivity (MR) and van der Waals volume, account for the spatial arrangement of atoms and are critical for understanding how a molecule fits into a binding site.

A hypothetical QSAR study on a series of N-(cyclopropylmethyl)oxan-4-amine analogs could reveal which of these descriptors are most influential for a particular biological activity. For instance, a positive correlation with steric bulk in a specific region of the molecule might suggest that larger substituents are favorable for activity.

Table 1: Hypothetical Theoretical Descriptors for QSAR Analysis of N-(cyclopropylmethyl)oxan-4-amine Analogs

| Descriptor Type | Descriptor Name | Hypothetical Value for N-(cyclopropylmethyl)oxan-4-amine | Potential Influence on Activity |

| Topological | Balaban J Index | 2.5 | Correlates with molecular shape and compactness. |

| Topological | Molecular Connectivity Index (¹χ) | 6.8 | Relates to molecular size and branching. |

| Electronic | Dipole Moment | 1.9 D | Influences long-range electrostatic interactions. |

| Electronic | HOMO Energy | -8.5 eV | Relates to the molecule's ability to donate electrons. |

| Electronic | LUMO Energy | 1.2 eV | Relates to the molecule's ability to accept electrons. |

| Steric | Molar Refractivity (MR) | 55 cm³/mol | Represents the volume occupied by the molecule. |

| Steric | van der Waals Volume | 180 ų | Indicates the steric bulk of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be calculated using specialized software.

Machine learning (ML) has become a cornerstone of modern drug discovery, enabling the development of predictive models for biological activity and the design of novel molecules. arxiv.orgnih.gov Various ML algorithms can be applied to QSAR and molecular design.

Regression Models: Algorithms like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM) can be used to build QSAR models that predict the continuous value of a biological activity.

Classification Models: Algorithms such as Random Forest, Naive Bayes, and k-Nearest Neighbors (k-NN) are employed when the biological activity is categorical (e.g., active/inactive).

Generative Models: More advanced deep learning techniques, like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be used to generate novel molecular structures with desired properties based on the learned relationships from a training dataset.

For N-(cyclopropylmethyl)oxan-4-amine, an ML model could be trained on a dataset of similar compounds with known activities to predict its potential biological targets and to design new analogs with enhanced efficacy. nih.gov

Theoretical Studies on Chirality and Stereochemical Preferences in N-(cyclopropylmethyl)oxan-4-amine

The presence of a stereocenter at the 4-position of the oxane ring means that N-(cyclopropylmethyl)oxan-4-amine can exist as a pair of enantiomers. The differential interaction of these enantiomers with a chiral biological environment is a fundamental aspect of its pharmacology.

Chiral recognition is the process by which a chiral molecule (the selector) preferentially interacts with one enantiomer of another chiral molecule (the selectand). This process is typically governed by the formation of transient diastereomeric complexes with different stabilities. The "three-point interaction model" is a classical framework for understanding chiral recognition, where at least three points of interaction between the selector and the selectand are necessary for discrimination. nih.gov

For N-(cyclopropylmethyl)oxan-4-amine, these interactions could involve hydrogen bonds, electrostatic interactions, and van der Waals forces. Computational methods, such as molecular docking and quantum mechanics calculations, can be used to model these interactions and predict which enantiomer will bind more favorably to a chiral receptor.

Modeling the enantioselective interactions of N-(cyclopropylmethyl)oxan-4-amine with biological targets like enzymes and receptors is crucial for understanding its mechanism of action. This involves creating a detailed 3D model of the target's binding site and docking the R- and S-enantiomers of the compound into it.

The binding affinity of each enantiomer can be estimated by calculating the binding free energy, which takes into account the various intermolecular forces. Molecular dynamics simulations can further be used to explore the stability and dynamics of the enantiomer-receptor complexes over time.

Table 2: Hypothetical Enantioselective Interaction Parameters

| Parameter | (R)-Enantiomer | (S)-Enantiomer | Implication |

| Binding Affinity (ΔG, kcal/mol) | -8.5 | -7.2 | The (R)-enantiomer is predicted to have a higher affinity for the target. |

| Key Interacting Residues | Tyr123, Asp88 | Tyr123, Ser92 | Different interaction patterns may lead to different biological responses. |

| Residence Time in Binding Site | 50 ns | 25 ns | The (R)-enantiomer may have a longer duration of action. |

Note: This table is illustrative and based on hypothetical modeling results.

These computational approaches can guide the synthesis of the more active enantiomer, a process known as stereoselective synthesis, which is highly desirable in drug development to maximize therapeutic effects and minimize potential side effects associated with the less active or inactive enantiomer.

An in-depth examination of the mechanistic biological principles governing the interactions of N-(cyclopropylmethyl)oxan-4-amine and its related scaffolds reveals a complex interplay of structural features that dictate their engagement with biological targets. This article focuses exclusively on the non-clinical, molecular-level interactions of these compounds, exploring their effects on enzymes, receptors, and ion channels.

Applications of N Cyclopropylmethyl Oxan 4 Amine As a Research Probe or Intermediate

Utility in Chemical Biology for Probe Development and Target Engagement Studies

In chemical biology, probes are essential for elucidating the function of biomolecules within their native environment. The structure of N-(cyclopropylmethyl)oxan-4-amine contains key functional groups that can be leveraged for the development of such tools for target visualization, identification, and functional analysis.

Fluorescent Labeling and Bioconjugation Strategies for Target Visualization and Localization

The secondary amine in N-(cyclopropylmethyl)oxan-4-amine serves as a reactive handle for covalent attachment to fluorescent dyes, a process known as bioconjugation. This allows for the creation of fluorescent probes that can be used to visualize and track the localization of a target molecule within cells or tissues.

Common bioconjugation strategies involve the reaction of amine groups with activated esters, such as N-hydroxysuccinimide (NHS) esters, which are frequently appended to fluorophores. researchgate.net The amine nucleophilically attacks the ester, forming a stable amide bond and tethering the fluorescent label to the core molecule. researchgate.net This approach is fundamental in molecular biology for creating probes that unveil biological processes. researchgate.net The resulting fluorescently-labeled version of a bioactive molecule derived from this scaffold would enable researchers to monitor its distribution and interaction with cellular components using techniques like fluorescence microscopy.

Table 1: Common Amine-Reactive Chemistries for Fluorescent Labeling

| Reactive Group on Fluorophore | Resulting Covalent Bond |

|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Amide |

| Isothiocyanate | Thiourea (B124793) |

| Sulfonyl Chloride | Sulfonamide |

Affinity Tagging for Proteomic Studies and Target Identification

Beyond fluorescence, the amine handle can be used to attach affinity tags for proteomics applications. Affinity tagging is a powerful method for identifying the protein targets of a small molecule. In this strategy, a tag with a high affinity for a specific matrix, such as biotin, is conjugated to the molecule of interest.

The process would involve modifying N-(cyclopropylmethyl)oxan-4-amine with a biotin-containing reagent that reacts with its secondary amine. nih.gov After introducing this biotinylated probe into a cellular lysate, it binds to its protein targets. The entire complex can then be isolated from the complex proteome using a resin coated with streptavidin or avidin, which binds strongly to biotin. nih.gov Following isolation, the captured proteins can be identified using mass spectrometry, thereby revealing the molecular targets of the parent compound. nih.gov

Development of Activity-Based Probes (ABPs) and Mechanism-Based Inactivators

Activity-based probes (ABPs) are a class of chemical probes designed to covalently label active enzymes in a biological system. nih.gov They typically consist of a reactive group ("warhead"), a recognition element, and a reporter tag. While N-(cyclopropylmethyl)oxan-4-amine is not inherently an ABP, its scaffold can be elaborated to create one.

Researchers have developed a wide array of ABPs to study various enzyme classes. nih.govnih.gov For instance, thioacyllysine-based ABPs have been used to target human sirtuins, incorporating a thioacyl "warhead" and a photoaffinity group for covalent crosslinking. nih.gov Similarly, hydrazine-based probes have been shown to target a diverse range of enzymes bearing electrophilic cofactors. nih.gov The N-(cyclopropylmethyl)oxan-4-amine scaffold could serve as the recognition element, which would be further functionalized with a suitable reactive warhead to target a specific enzyme class, allowing for activity-based protein profiling and inhibitor discovery.

Role as a Versatile Building Block in Complex Molecule Synthesis

The structural components of N-(cyclopropylmethyl)oxan-4-amine—specifically the saturated heterocyclic oxane ring—make it an attractive starting point or intermediate in the synthesis of more elaborate molecules, including potential natural product analogues and novel drug-like scaffolds.

Precursor for Natural Product Synthesis (if documented for related structures)

Tetrahydropyran (B127337) rings are common structural motifs found in a wide array of natural products, including polyketides and acetogenins. researchgate.net The synthesis of these complex natural molecules often relies on the availability of functionalized heterocyclic building blocks. While direct use of N-(cyclopropylmethyl)oxan-4-amine in a completed natural product synthesis is not prominently documented, its 4-aminotetrahydropyran core represents a valuable synthon. Synthetic strategies aimed at complex targets often involve the late-stage introduction of amine functionalities or the use of amine-containing rings as foundational elements for building further complexity. The anticipation of natural products through synthesis sometimes leads to the creation of structures that are later discovered in nature. nih.gov

Intermediate in the Preparation of Advanced Heterocyclic Systems and Drug-like Scaffolds

The 4-aminotetrahydropyran core is recognized as a privileged scaffold in medicinal chemistry due to its favorable properties, including improved solubility and metabolic stability. researchgate.net Functionalized tetrahydropyrans can be prepared and elaborated to create libraries of sp³-rich scaffolds useful for drug discovery. researchgate.net

The amine group of N-(cyclopropylmethyl)oxan-4-amine provides a convenient point for diversification, allowing chemists to append a wide range of substituents to explore structure-activity relationships (SAR). For example, related pyrimidine-4-amine derivatives have been optimized to yield potent enzyme inhibitors. nih.gov The cyclopropyl (B3062369) group is also a valuable feature, as it can increase metabolic stability and introduce conformational constraints that may enhance binding to a biological target. The cyclopropylamine moiety, for instance, is a key component in a series of inhibitors developed as chemical probes for the kinase CSNK2A. nih.gov Therefore, N-(cyclopropylmethyl)oxan-4-amine serves as an excellent starting point for generating novel heterocyclic compounds with potential therapeutic applications.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| N-(cyclopropylmethyl)oxan-4-amine |

| N-hydroxysuccinimide (NHS) |

| Biotin |

| Streptavidin |

Potential in Materials Science Research (Hypothetical)

The unique combination of a reactive secondary amine, a strained cyclopropyl ring, and a flexible ether linkage within the N-(cyclopropylmethyl)oxan-4-amine structure suggests a number of theoretical applications in materials science. These potential uses are predicated on the chemical behaviors of analogous compounds containing similar functional moieties.

Incorporation into Polymer Backbones or Side Chains for Functional Materials (Theoretical)